molecular formula C6H12O5 B10768587 (3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal CAS No. 25029-33-8

(3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal

Cat. No.: B10768587
CAS No.: 25029-33-8
M. Wt: 164.16 g/mol
InChI Key: VRYALKFFQXWPIH-HCWXCVPCSA-N
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Description

(3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal is a hexose derivative with multiple hydroxyl groups. This compound is a stereoisomer of glucose and is known for its unique structural properties, which make it an interesting subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal can be achieved through several methods. One common approach involves the oxidation of corresponding hexose sugars under controlled conditions. For instance, glucose can be oxidized using mild oxidizing agents to yield the desired compound. The reaction typically requires a catalyst and is conducted at a specific pH to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound often involves biotechnological processes. Enzymatic oxidation of glucose using glucose oxidase is a preferred method due to its specificity and efficiency. This method is environmentally friendly and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: Hydroxyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions include hexonic acids, hexanols, and various substituted hexose derivatives.

Scientific Research Applications

(3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in stereochemistry studies.

    Biology: The compound is studied for its role in metabolic pathways and its interaction with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.

    Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism by which (3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal exerts its effects involves its interaction with specific enzymes and receptors. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, influencing various biochemical pathways. Its multiple hydroxyl groups allow it to form hydrogen bonds, which play a crucial role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Glucose: A common hexose sugar with similar structural features.

    Mannose: Another hexose sugar with different stereochemistry.

    Galactose: A hexose sugar that differs in the orientation of hydroxyl groups.

Uniqueness

What sets (3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal apart is its specific stereochemistry, which imparts unique chemical and biological properties. This makes it a valuable compound for studying stereochemical effects in biochemical processes and for developing stereospecific synthetic methods.

Properties

CAS No.

25029-33-8

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(3S,4R,5S)-3,4,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2/t4-,5-,6+/m0/s1

InChI Key

VRYALKFFQXWPIH-HCWXCVPCSA-N

Isomeric SMILES

C(C=O)[C@@H]([C@H]([C@H](CO)O)O)O

Canonical SMILES

C(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

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